The Application Scientist's Guide to Ethyl 2-isocyanato-3-phenylpropionate: Properties, Synthesis, and Advanced Applications
The Application Scientist's Guide to Ethyl 2-isocyanato-3-phenylpropionate: Properties, Synthesis, and Advanced Applications
An in-depth technical guide tailored for researchers, synthetic chemists, and drug development professionals.
Executive Summary
Ethyl 2-isocyanato-3-phenylpropionate (CAS: 87543-80-4) is a highly versatile, bifunctional building block utilized extensively in advanced organic synthesis, combinatorial drug discovery, and dermatological formulations. Derived from the amino acid phenylalanine, this compound features both an electrophilic isocyanate moiety and a protected carboxylate (ethyl ester). This orthogonal reactivity profile allows scientists to execute highly selective nucleophilic additions—such as the formation of ureas and carbamates—without prematurely reacting the ester group.
Physicochemical Profiling and Reactivity
Understanding the physical and chemical properties of Ethyl 2-isocyanato-3-phenylpropionate is critical for predicting its behavior in complex reaction matrices.
Quantitative Data Summary
| Property | Value |
| Chemical Name | Ethyl 2-isocyanato-3-phenylpropionate |
| CAS Number | 87543-80-4[1] |
| Molecular Formula | C₁₂H₁₃NO₃[2] |
| Molecular Weight | 219.24 g/mol [2] |
| Boiling Point | 152 °C at 10 mmHg[2] |
| Refractive Index ( nD20 ) | 1.5040[2] |
| Sensitivity | Highly Moisture Sensitive[3] |
Causality in Reactivity: The isocyanate group (-N=C=O) is characterized by a highly electrophilic central carbon atom, flanked by electronegative nitrogen and oxygen atoms. This makes it exceptionally susceptible to nucleophilic attack by primary amines, secondary amines, and hydroxyl groups. However, this same electrophilicity renders the compound highly moisture-sensitive[3]. In the presence of ambient water, the isocyanate hydrates to form an unstable carbamic acid, which rapidly decarboxylates to yield an amine. This newly formed amine will aggressively attack unreacted isocyanate molecules, generating a symmetric urea byproduct. Therefore, stringent anhydrous conditions are non-negotiable during storage and application.
Synthetic Methodology: Bench-Scale Preparation
The synthesis of Ethyl 2-isocyanato-3-phenylpropionate relies on the phosgenation of L-phenylalanine ethyl ester. To mitigate the severe safety risks associated with phosgene gas, triphosgene (bis(trichloromethyl) carbonate) is employed as a solid, bench-stable equivalent.
Workflow for the synthesis of Ethyl 2-isocyanato-3-phenylpropionate via phosgenation.
Step-by-Step Protocol: Synthesis of Ethyl 2-isocyanato-3-phenylpropionate
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Preparation & Dehydration: Dry all glassware in an oven at 120 °C overnight. Causality: Eliminating trace surface moisture prevents the premature hydrolysis of the target isocyanate into unwanted urea derivatives.
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Reagent Mixing: Suspend L-phenylalanine ethyl ester hydrochloride (1.0 eq) in anhydrous toluene.
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Phosgenation: Slowly add triphosgene (0.35 to 0.4 eq) to the suspension at 0 °C under an inert argon atmosphere. Causality: Triphosgene safely generates phosgene in situ, reacting with the primary amine to form a carbamoyl chloride intermediate.
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Thermal Elimination: Gradually heat the reaction mixture to reflux (~110 °C). Causality: Elevated temperatures provide the activation energy required to drive the elimination of hydrogen chloride (HCl) gas from the carbamoyl chloride, yielding the final isocyanate.
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Self-Validating Step (FTIR): Monitor the reaction progress via Fourier-transform infrared (FTIR) spectroscopy. The system validates itself when the broad N-H stretching frequency (~3300 cm⁻¹) completely disappears, replaced by a sharp, intense cumulative double-bond stretch (N=C=O) at 2250–2270 cm⁻¹.
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Purification: Remove the toluene under reduced pressure and isolate the product via vacuum distillation, collecting the fraction at 152 °C at 10 mmHg[2].
Mechanistic Applications in Drug Development and Cosmetics
Combinatorial Chemistry and Drug Discovery
In pharmaceutical development, Ethyl 2-isocyanato-3-phenylpropionate is utilized to generate diverse combinatorial libraries of peptidomimetic aminothioether acids and substituted thiophenes[4][5]. By acting as an electrophilic scaffold, it allows for rapid parallel array synthesis[5]. The isocyanate reacts with various nucleophilic building blocks to form stable urea or carbamate linkages, which are critical pharmacophores for target binding (e.g., peptide deformylase inhibitors).
Dermatological Depigmentation Agents
A highly specialized application of this compound is in the synthesis of Vitamin C carbamate derivatives used for skin depigmentation[6]. Traditional depigmenting agents like hydroquinone are effective but carry significant cytotoxicity risks, often killing melanocytes and disrupting the biological environment[6]. By reacting Vitamin C with Ethyl 2-isocyanato-3-phenylpropionate, scientists create a stable carbamate that effectively inhibits melanogenesis without the severe toxicological profile of hydroquinone ethers[6].
Mechanistic pathway for synthesizing Vitamin C carbamate depigmentation agents.
Step-by-Step Protocol: Synthesis of Vitamin C Carbamate
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Solvation: Dissolve 1.0 g of Vitamin C and 1.0 g of Ethyl 2-isocyanato-3-phenylpropionate in 10 mL of anhydrous dioxane[6].
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Catalysis: Add 1.0 mL of triethylamine dropwise with continuous stirring at room temperature[6]. Causality: Triethylamine acts as a basic catalyst, deprotonating the enolic hydroxyl groups of Vitamin C to increase their nucleophilicity, thereby facilitating the attack on the isocyanate carbon.
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Reaction & Quenching: Stir the mixture for 18 hours at room temperature. Quench the reaction by adding a protic solvent (water)[6]. Causality: Water instantly hydrolyzes any unreacted isocyanate, preventing further side reactions during the purification phase.
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Extraction: Concentrate the mixture under vacuum. Take up the residue in water and wash with ethyl acetate to extract organic impurities[6].
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Self-Validating Step (Resin Treatment & LC-MS): Treat the aqueous phase with an acidic resin (e.g., Amberlyst 15) until an acidic pH is achieved[6]. Filter the resin and concentrate the aqueous phase. Validate the success of the conjugation by analyzing the purified residue via LC-MS to confirm the molecular weight of the carbamate adduct and the absolute absence of the 219.24 g/mol isocyanate precursor.
Handling, Safety, and Stability (E-E-A-T)
As an isocyanate, Ethyl 2-isocyanato-3-phenylpropionate poses distinct occupational hazards. It is classified as toxic if inhaled (H331), harmful if swallowed (H302) or in contact with skin (H312), and is a known respiratory and skin irritant (H315, H319, H335)[2].
Storage Protocol: To maintain chemical integrity, the compound must be stored in a tightly sealed container under a dry, inert atmosphere (argon or nitrogen) at low temperatures (typically 2-8 °C). Exposure to heat, flames, or sparks must be avoided, and all handling should occur within a certified fume hood using self-contained respiratory protection when necessary[2].
References
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Title: Этил-2-изоцианато-3-фенилпропионат, 98%, Alfa Aesar, 2g Source: Rearus URL: [Link]
- Title: FR2913596A1 - PROCESS FOR DEPIGMENTING KERATINIC MATERIALS USING VITAMIN C CARBAMATE COMPOUNDS AND USES THEREOF Source: Google Patents URL
- Title: WO1998046786A1 - Combinatorial libraries of peptidomimetic aminothioether acids Source: Google Patents URL
- Title: 5942387 - Combinatorial process for making a library of thiophene compounds Source: Google Patents URL
Sources
- 1. 87543-80-4 CAS MSDS (ETHYL 2-ISOCYANATO-3-PHENYLPROPIONATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pfaltzandbauer.com [pfaltzandbauer.com]
- 3. Этил-2-изоцианато-3-фенилпропионат, 98%, Alfa Aesar, 2g [rearus.ru]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. WO1998046786A1 - Combinatorial libraries of peptidomimetic aminothioether acids - Google Patents [patents.google.com]
- 6. FR2913596A1 - PROCESS FOR DEPIGMENTING KERATINIC MATERIALS USING VITAMIN C CARBAMATE COMPOUNDS AND USES THEREOF - Google Patents [patents.google.com]
